
4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of an iodine atom and a trifluoropropyl group attached to the pyrazole ring
Vorbereitungsmethoden
The synthesis of 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3,3-trifluoropropylamine and 4-iodopyrazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3).
Reaction Steps: The trifluoropropylamine is reacted with 4-iodopyrazole in the presence of a catalyst, typically palladium on carbon (Pd/C), to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide (NaN3) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole can be compared with other similar compounds, such as:
4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole: Similar structure but with a bromine atom instead of iodine.
4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of iodine.
4-fluoro-1-(3,3,3-trifluoropropyl)-1H-pyrazole: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in its specific chemical properties, such as its reactivity and the effects of the iodine atom on its overall behavior in chemical reactions and biological systems .
Eigenschaften
Molekularformel |
C6H6F3IN2 |
|---|---|
Molekulargewicht |
290.02 g/mol |
IUPAC-Name |
4-iodo-1-(3,3,3-trifluoropropyl)pyrazole |
InChI |
InChI=1S/C6H6F3IN2/c7-6(8,9)1-2-12-4-5(10)3-11-12/h3-4H,1-2H2 |
InChI-Schlüssel |
WSUWJFDFUAXGDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN1CCC(F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


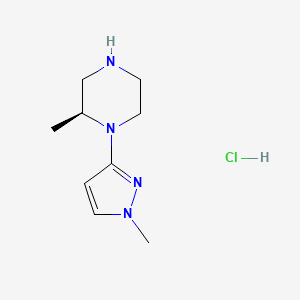

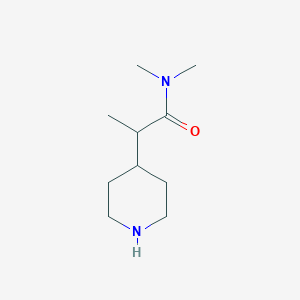
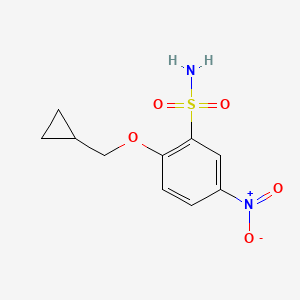


![Tetrasodium;[[[[5-(5-amino-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-prop-2-enoxymethoxy]-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12076293.png)
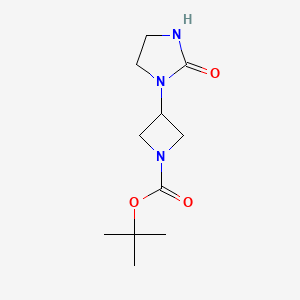
![4-tri(propan-2-yl)silyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-ol](/img/structure/B12076297.png)
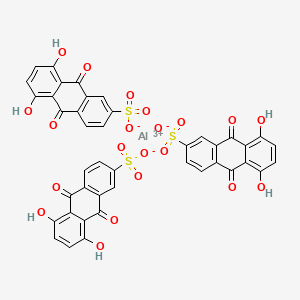

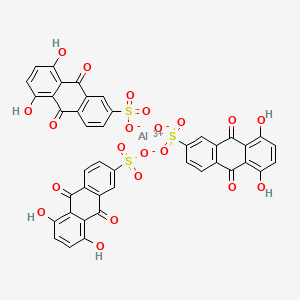
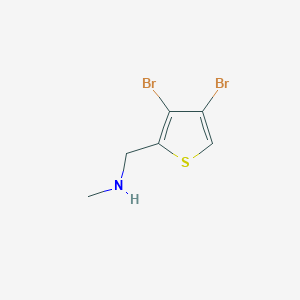
![2-Thiophenesulfonamide, 5-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]-](/img/structure/B12076321.png)
